molecular formula C36H70O4Pb B092795 Lead(II) stearate CAS No. 1072-35-1

Lead(II) stearate

Cat. No. B092795
Key on ui cas rn: 1072-35-1
M. Wt: 774 g/mol
InChI Key: UQLDLKMNUJERMK-UHFFFAOYSA-L
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Patent
US04324768

Procedure details

A 500-ml capacity beaker was charged with 147 g of stearic acid and it was molten at 160°±5° C. in an oil bath under agitation by a glass vane, and 57.74 g of the lead monoxide powder (Sample A-6) and 0.31 g of powdery hydroxylamine sulfate were gradually added to the melt to effect reaction. Then, aging was conducted for 15 minutes to obtain a melt of lead stearate. The melt was poured into a watch glass and naturally cooled. The resulting solid was pulverized by an atomizer to obtain a lead stearate powder (Sample 2-7).
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
57.74 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Pb:21]=O.S(O)(O)(=O)=O.NO>>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Pb+2:21].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
57.74 g
Type
reactant
Smiles
[Pb]=O
Name
Quantity
0.31 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were gradually added to the melt
CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Pb+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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